1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol
Description
Properties
IUPAC Name |
[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-31-21-9-5-3-7-17(21)20(29)16-28-15-18(24-25-28)23(30)27-13-11-26(12-14-27)19-8-4-6-10-22(19)32-2/h3-10,15,20,29H,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMBMXZMSPXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and specific activities against various pathogens and cancer cell lines.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with piperazine and subsequent formation of the triazole ring through a cycloaddition reaction. The following table summarizes key synthetic steps:
| Step | Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-methoxyphenyl derivative + piperazine | Reflux in DMF | 85% |
| 2 | Cycloaddition | Triazole precursor + amine | Aqueous medium at room temperature | 90% |
Antibacterial Activity
Research has demonstrated that the compound exhibits significant antibacterial properties. In vitro studies using the agar disc-diffusion method revealed activity against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Proteus mirabilis
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against S. aureus , with a reported MIC of 12.5 µg/mL, while showing moderate activity against E. coli (MIC of 25 µg/mL) .
Anticancer Activity
The compound has also been evaluated for its anticancer potential against various human cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
Using the MTT assay, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 15 |
| MCF-7 | 20 |
| PC-3 | 18 |
| HCT-116 | 22 |
These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Receptor Interaction : Preliminary studies suggest that it may interact with serotonin receptors, which could modulate cellular signaling pathways related to proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, indicating oxidative stress as a potential mechanism leading to cell death.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study A : A patient with multidrug-resistant bacterial infection showed significant improvement after treatment with a formulation containing this compound.
- Case Study B : In a preclinical trial involving tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size compared to controls.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds containing piperazine and triazole structures exhibit significant affinity for serotonin receptors. This suggests potential applications in treating mood disorders. For instance, derivatives of piperazine have been explored for their antidepressant effects by modulating serotonin receptor activity .
-
Anticancer Properties :
- Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol. The incorporation of the triazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines . Specifically, the compound's ability to inhibit carbonic anhydrase isoenzymes has been investigated as a mechanism for its anticancer effects .
- Neuroprotective Effects :
Several case studies illustrate the applications of this compound in drug development:
- Study on Antidepressant Effects : A study demonstrated that derivatives with similar structures showed promising results in preclinical models for depression, indicating their potential as new antidepressant agents .
- Cancer Cell Line Testing : In vitro studies have shown that compounds based on this structure exhibit selective cytotoxicity against breast cancer cell lines, highlighting their potential in targeted cancer therapies .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the 1,2,3-triazole-piperazine core in this compound?
The compound’s triazole-piperazine core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust click chemistry approach. For example, structural analogs (e.g., BAK 05-52, BAK 05-44) are synthesized by reacting 1-(2-methoxyphenyl)piperazine derivatives with terminal alkynes under Cu(I) catalysis, yielding triazole linkages with moderate to high efficiency (61–73% yields) . Key steps include:
- Azide preparation : Alkyl or aryl azides derived from halides or sulfonates.
- Cycloaddition : Reaction with alkynes (e.g., ethynylnaphthalene or ethynylbenzene) in ethanol or THF at room temperature.
- Purification : Column chromatography or recrystallization to isolate the triazole product.
Advanced: How can reaction conditions be optimized to improve triazole linkage yields?
Optimization involves:
- Catalyst selection : Cu(I) salts (e.g., CuBr) with stabilizing ligands (e.g., TBTA) enhance regioselectivity and reduce side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but require careful moisture control to prevent Cu oxidation.
- Temperature control : Mild heating (40–60°C) accelerates reaction kinetics without decomposing sensitive alkynes .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Basic: What analytical techniques confirm the molecular structure of this compound?
Essential techniques include:
- NMR spectroscopy : and NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) to verify substituent positions and connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 546.2 for analogs) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for validating triazole regiochemistry .
Advanced: How can crystallographic data resolve discrepancies in proposed structures?
Discrepancies (e.g., triazole vs. tetrazole formation) are addressed via:
- Single-crystal X-ray diffraction : Provides unambiguous bond connectivity and spatial arrangement. For example, SHELXL refinement can distinguish between 1,4- and 1,5-triazole regioisomers .
- Powder XRD : Validates bulk crystallinity and phase purity.
- Comparative analysis : Overlaying experimental and computational (DFT) structures identifies deviations in torsion angles or hydrogen bonding .
Basic: What pharmacological targets are associated with this compound’s structural analogs?
Analogous compounds (e.g., BAK 05-52) exhibit dopamine D3 receptor (D3R) affinity , with IC values in the nanomolar range. Structural features critical for binding include:
- Piperazine moiety : Acts as a flexible spacer for receptor docking.
- Triazole linkage : Enhances metabolic stability compared to ester or amide bonds.
- Methoxyphenyl groups : Modulate lipophilicity and π-π stacking with aromatic residues in the D3R binding pocket .
Advanced: How can structure-activity relationship (SAR) studies guide optimization for receptor selectivity?
SAR strategies include:
- Substituent variation : Replacing 2-methoxyphenyl with 4-fluorophenyl (as in ) alters steric bulk and electronic effects, impacting D3R vs. D2R selectivity.
- Triazole substitution : Introducing electron-withdrawing groups (e.g., -CF) improves binding affinity but may reduce solubility.
- Pharmacophore modeling : Aligns key hydrogen bond acceptors (e.g., triazole N-atoms) with receptor residues to predict selectivity .
Basic: What methodologies address poor aqueous solubility during in vitro assays?
Strategies include:
- Co-solvent systems : 1–5% DMSO in buffered saline maintains compound solubility without cytotoxicity.
- Prodrug design : Phosphorylation or PEGylation of the ethanol moiety enhances hydrophilicity.
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cell-based studies .
Advanced: How can computational modeling predict metabolic stability?
- In silico metabolism prediction : Tools like StarDrop or ADMET Predictor identify vulnerable sites (e.g., triazole ring oxidation).
- Docking simulations : Reveal interactions with cytochrome P450 enzymes (e.g., CYP3A4), guiding structural modifications (e.g., fluorination) to block metabolic hotspots .
Basic: What purification techniques are effective for isolating this compound?
- Flash chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) removes unreacted azides/alkynes.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve closely related regioisomers .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration.
- Metabolite identification : LC-MS/MS detects active or inhibitory metabolites not present in vitro.
- Dose-response recalibration : Adjust in vivo dosing to match free plasma concentrations observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
